molecular formula C17H27NO6 B12285849 Boc-3,5-dihydroxy-1-adamantyl-L-glycine

Boc-3,5-dihydroxy-1-adamantyl-L-glycine

Cat. No.: B12285849
M. Wt: 341.4 g/mol
InChI Key: ZNYYESJIBYSDAL-UHFFFAOYSA-N
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Description

Boc-3,5-dihydroxy-1-adamantyl-L-glycine is a synthetic amino acid derivative characterized by the incorporation of a 1-adamantyl group substituted with hydroxyl groups at the 3- and 5-positions, coupled with a tert-butoxycarbonyl (Boc)-protected glycine moiety. Its molecular formula is C₁₇H₂₇NO₆, and it is primarily utilized in medicinal chemistry for peptide synthesis and as a precursor in the development of bioactive molecules . The adamantyl group enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability . This compound is also recognized as a non-pharmacopeial impurity in Saxagliptin API synthesis, underscoring its relevance in pharmaceutical quality control .

Properties

IUPAC Name

2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYESJIBYSDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-dihydroxy-1-adamantyl-L-glycine typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid, which undergoes a series of reactions including nitration, reduction, and protection to yield the desired compound . The reaction conditions often involve the use of sulfuric acid, nitric acid, and other reagents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-dihydroxy-1-adamantyl-L-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of adamantane, such as ketones, alcohols, and amines. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Boc-3,5-dihydroxy-1-adamantyl-L-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-3,5-dihydroxy-1-adamantyl-L-glycine involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of saxagliptin, the compound acts as a precursor that undergoes further chemical transformations to yield the active drug. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones and helps regulate blood sugar levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Boc-3,5-dihydroxy-1-adamantyl-L-glycine, a comparative analysis is provided below, focusing on adamantane-containing derivatives and Boc-protected amino acids.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Biological Activity/Application Reference
This compound C₁₇H₂₇NO₆ Adamantyl with hydroxyls, Boc-glycine; high lipophilicity Peptide synthesis, Saxagliptin impurity
5-(1-Adamantyl)-1,2,4-triazole-3-thiol derivatives Varies Adamantyl-triazole hybrids; S- or N-substituted Potent antimicrobial (Gram± bacteria, C. albicans)
Boc-Cys-OH (Crystalline) C₈H₁₅NO₄S Boc-protected cysteine; sulfur-containing side chain Peptide synthesis, disulfide bond formation
Boc-3,4-dehydro-Pro-OH C₁₀H₁₅NO₄ Boc-protected dehydroproline; rigid pyrrolidine ring Conformationally constrained peptide design

Key Findings

Lipophilicity and Bioavailability: this compound exhibits higher lipophilicity (logP ~3.5 estimated) compared to non-adamantyl Boc-amino acids like Boc-Cys-OH (logP ~1.2) . In contrast, triazole-adamantane derivatives (e.g., compounds 6b–f, 10b–d) demonstrate superior antimicrobial activity (MIC ≤8 µg/mL against Staphylococcus aureus and Escherichia coli) but lack the glycine backbone critical for peptide linkage .

Functional Group Contributions: The hydroxyl groups on the adamantyl ring in this compound may facilitate hydrogen bonding, improving target binding in peptide-receptor interactions. This contrasts with non-hydroxylated adamantyl derivatives (e.g., Saxagliptin intermediates), which rely on steric bulk for protease resistance . Boc-protected amino acids like Boc-Cys-OH prioritize thiol reactivity for disulfide bridges, whereas this compound focuses on adamantane-mediated stability .

Therapeutic Potential: While this compound lacks direct antimicrobial or anti-inflammatory data, structurally related adamantane-triazole hybrids (e.g., compound 13) show dual antibacterial (Pseudomonas aeruginosa MIC = 4 µg/mL) and anti-inflammatory activity (50% edema inhibition at 25 mg/kg) .

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